molecular formula C29H27N5O4S B2379041 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 689771-65-1

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2379041
CAS No.: 689771-65-1
M. Wt: 541.63
InChI Key: PULQFAOWORIEES-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrido[1,2-a]pyrimidin-2-yl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Morpholin-4-yl Group: This step may involve the use of morpholine and appropriate coupling agents.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the pyrido[1,2-a]pyrimidin-2-yl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the pyrido[1,2-a]pyrimidine group and may have comparable chemical properties.

    Morpholine-Containing Compounds: These compounds contain the morpholine ring and may have similar pharmacokinetic profiles.

Uniqueness

The uniqueness of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one lies in its combination of these structural features, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4S/c1-37-23-8-5-20(6-9-23)18-34-28(36)24-17-22(32-12-14-38-15-13-32)7-10-25(24)31-29(34)39-19-21-16-27(35)33-11-3-2-4-26(33)30-21/h2-11,16-17H,12-15,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULQFAOWORIEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=O)N6C=CC=CC6=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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